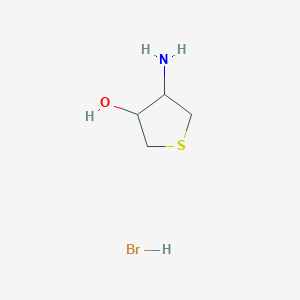
2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride
Overview
Description
“2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride” is a chemical compound with the CAS Number: 1210359-82-2 . It has a molecular weight of 240.74 . The IUPAC name for this compound is 2-(1-piperidinyl)-4-pyridinecarboximidamide hydrochloride .
Molecular Structure Analysis
The InChI code for “2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride” is 1S/C11H16N4.ClH/c12-11(13)9-4-5-14-10(8-9)15-6-2-1-3-7-15;/h4-5,8H,1-3,6-7H2,(H3,12,13);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Optical Purity and Synthesis Techniques : Research demonstrated methods for achieving optically pure piperidine derivatives, which have importance in the synthesis of pharmaceuticals due to their stereochemical properties (Ruano, Alemán, & Cid, 2006).
- Water-soluble Antagonists : Another study focused on improving the water solubility of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, which are adenosine receptor antagonists. The introduction of a piperidinyl ring enhanced water solubility, making these compounds suitable for intravenous infusion (Baraldi et al., 2012).
- Corrosion Inhibition : Piperidine derivatives have been investigated for their corrosion inhibition efficiency on iron, which is significant for protecting metal structures and components in various industries. Molecular dynamics simulations and quantum chemical calculations helped identify the most effective inhibitors (Kaya et al., 2016).
Pharmacological and Biological Applications
- Rho Kinase Inhibition : A scalable synthesis process was developed for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which is under investigation as a novel Rho kinase inhibitor for treating central nervous system disorders. This demonstrates the role of piperidine and pyridine derivatives in developing therapeutic agents (Wei et al., 2016).
- Antibacterial Activity : Studies on the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones showed that these compounds possess antibacterial activity, underscoring the potential for developing new antibiotics (Merugu, Ramesh, & Sreenivasulu, 2010).
Structural and Material Science Research
- Crystal Structure Analysis : Research on 4-carboxypiperidinium chloride provided insights into crystal and molecular structures, demonstrating the importance of such compounds in understanding molecular interactions and designing materials with desired properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-piperidin-1-ylpyridine-4-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4.ClH/c12-11(13)9-4-5-14-10(8-9)15-6-2-1-3-7-15;/h4-5,8H,1-3,6-7H2,(H3,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCRMDZAEBEELD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride](/img/structure/B1522039.png)










